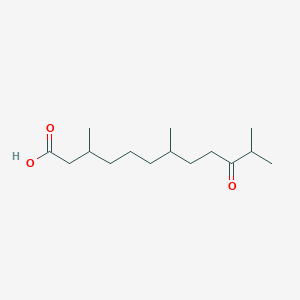
Dodecanoic acid, 3,7,11-trimethyl-10-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-trimethyl-10-oxo-dodecanoic acid typically involves multiple steps. One documented method starts with geraniol as the starting material. The synthesis proceeds through eight steps, including regioselective alkylation of methyl isopropyl ketone . The overall yield of this synthetic route is approximately 18.5% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route involving geraniol and regioselective alkylation provides a basis for potential industrial-scale production. Optimization of reaction conditions and scaling up the process would be necessary for commercial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone functional group in 3,7,11-trimethyl-10-oxo-dodecanoic acid can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure may make it useful in studying biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7,11-trimethyl-10-oxo-dodecanoic acid depends on its specific application. In general, the compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors. The ketone functional group and the methyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3,7,11-trimethyl-dodecanoic acid: A similar sesquiterpenoid compound without the ketone functional group.
Dodecanoic acid: The parent compound without the methyl groups and ketone functional group.
Uniqueness: 3,7,11-trimethyl-10-oxo-dodecanoic acid is unique due to the presence of both the ketone functional group and the three methyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
137761-18-3 |
|---|---|
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
3,7,11-trimethyl-10-oxododecanoic acid |
InChI |
InChI=1S/C15H28O3/c1-11(2)14(16)9-8-12(3)6-5-7-13(4)10-15(17)18/h11-13H,5-10H2,1-4H3,(H,17,18) |
InChI Key |
ADXMPKRQVCZMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC(C)CCCC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



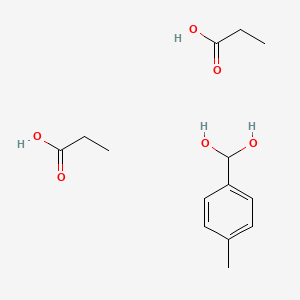
![4-[(3-Methylbutoxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14271273.png)
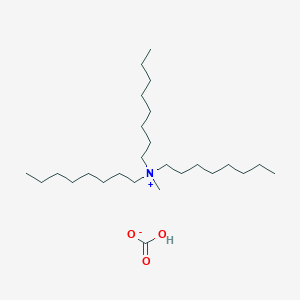
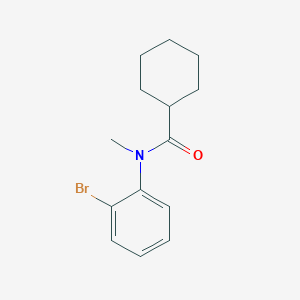

![Phenyl [(2-phenylacetamido)methyl]phosphonate](/img/structure/B14271294.png)

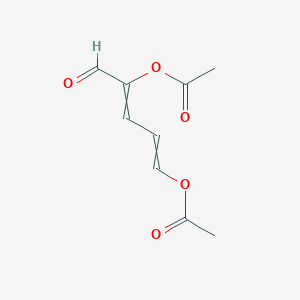
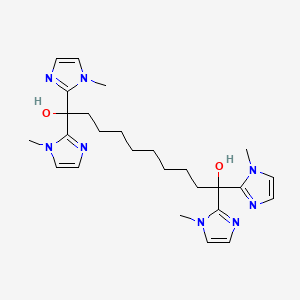
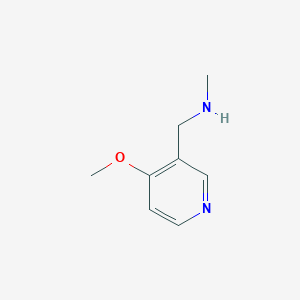
![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
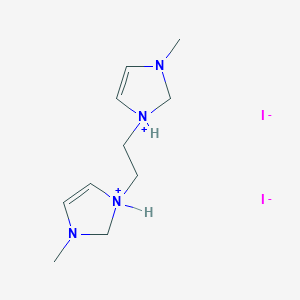
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
